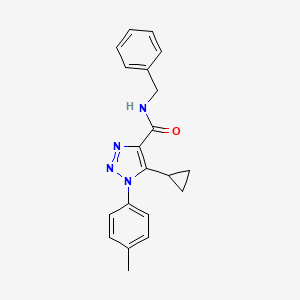

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-14-7-11-17(12-8-14)24-19(16-9-10-16)18(22-23-24)20(25)21-13-15-5-3-2-4-6-15/h2-8,11-12,16H,9-10,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIFUQYNYWGJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Introduction of Substituents: The benzyl, cyclopropyl, and 4-methylphenyl groups are introduced through various substitution reactions. For example, benzylation can be performed using benzyl bromide and a base.

Carboxamide Formation: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine or through a coupling reaction using carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines or reduced triazole derivatives.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential therapeutic applications. The triazole moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating the efficacy of various triazoles against bacterial strains, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The compound has been investigated for various biological activities including antifungal and anticancer properties.

Case Study: Antifungal Properties

In a comparative analysis of several triazole compounds against fungal pathogens, this compound showed notable antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol synthesis in fungal cell membranes .

Enzyme Inhibition

The compound has been explored as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Case Study: Carbonic Anhydrase Inhibition

A study focused on the design of triazole-linked compounds reported that this compound exhibited selective inhibition of specific CA isoforms. This selectivity is crucial for developing drugs with fewer side effects .

Mecanismo De Acción

The mechanism of action of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Observations

- Substituent Impact on Activity: Position 1 (Aryl Group): The 4-methylphenyl group in the target compound may balance steric and electronic effects compared to bulkier or electron-withdrawing groups (e.g., 4-chlorophenyl in ). Position 5: Cyclopropyl (target compound) vs. trifluoromethyl () or amino () groups influence lipophilicity and target selectivity. Cyclopropyl may enhance membrane permeability, while trifluoromethyl improves enzyme binding. Amide Substituent: The N-benzyl group in the target compound contrasts with carbamoylmethyl () or 4-chlorophenyl (), affecting solubility and pharmacokinetics.

Biological Targets :

Actividad Biológica

N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS number 954822-21-0) is a synthetic organic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 954822-21-0 |

| Structure | Chemical Structure |

The compound features a triazole ring structure which is known for its ability to interact with various biological targets through hydrogen bonding and π-π interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested :

- NCI-H23 (non-small cell lung cancer)

- HCT-15 (colon cancer)

- SF-295 (CNS cancer)

- NCI/ADR-RES (ovarian cancer)

- DU-145 (prostate cancer)

The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division. The compound acts similarly to colchicine by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase. Docking studies have confirmed that the compound interacts effectively with the colchicine binding site on tubulin .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It has been found to inhibit the release of TNF-alpha in LPS-stimulated cells, suggesting its potential use in treating inflammatory conditions .

Comparative Studies

A comparative analysis with similar triazole derivatives highlights the unique efficacy of this compound:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-triazole | 2.8 | Anticancer |

| Other Triazole Derivative A | 5.6 | Anticancer |

| Other Triazole Derivative B | 10.2 | Anti-inflammatory |

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated that this compound exhibited a high level of cytotoxicity with an IC50 value lower than many existing chemotherapeutics .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in animal models. Administration of N-benzyl-5-cyclopropyl-1-(4-methylphenyl)-triazole resulted in significant tumor reduction compared to control groups .

Q & A

Q. What emerging applications of this compound are being explored beyond oncology and inflammation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.